N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Description

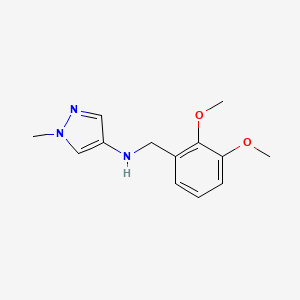

N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative featuring a 2,3-dimethoxybenzyl group attached to the 4-amino position of a 1-methylpyrazole core. The compound combines a heteroaromatic pyrazole ring with a methoxy-substituted benzyl moiety, which may enhance its pharmacological or chemical properties, such as lipophilicity, solubility, and binding affinity to biological targets.

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)14-7-10-5-4-6-12(17-2)13(10)18-3/h4-6,8-9,14H,7H2,1-3H3 |

InChI Key |

DYXHNERARKRPIH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCC2=C(C(=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antioxidant and antibacterial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine and related compounds, based on evidence from synthesis, molecular docking, and physicochemical properties:

Key Comparison Points

Substituent Effects on Physicochemical Properties The 2,3-dimethoxybenzyl group in the target compound likely increases lipophilicity compared to the 2,3-difluorobenzyl analog (). In -dimethoxybenzyl alcohol (a precursor) has a melting point of 48–51°C, whereas the 2,4-dimethoxy isomer boils at 177–179°C (10 mm Hg). This suggests substituent positioning significantly impacts physical properties, which could translate to differences in the target compound’s solubility or crystallinity .

Biological Relevance and Binding The unsubstituted 1-methyl-1H-pyrazol-4-amine () showed interaction with Super antigen SMEZ-2 in molecular docking, implying the pyrazole-4-amine core is critical for binding. Adding the 2,3-dimethoxybenzyl group may enhance affinity or selectivity through hydrophobic interactions . The N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () incorporates a pyridine ring, which could improve solubility via basic nitrogen atoms.

Synthetic Considerations

- Copper-catalyzed coupling methods (e.g., in ) are commonly used for pyrazole derivatives. Similar approaches might apply to the target compound, though the dimethoxybenzyl group may require protective strategies due to its sensitivity .

- lists (2,3-Dimethoxybenzyl)methylamine (SC-16709), a structurally simpler analog. Its commercial availability suggests the benzyl moiety is synthetically accessible, but the pyrazole ring introduces additional complexity .

Biological Activity

N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 247.29 g/mol. The compound features a pyrazole ring substituted with a dimethoxybenzyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₂ |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and mitigating oxidative stress. This property is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antibacterial Effects

Preliminary studies have shown that this compound possesses antibacterial properties , making it a potential candidate for developing new antimicrobial agents. Its ability to inhibit the growth of certain bacterial strains suggests that it may be useful in treating infections resistant to conventional antibiotics.

The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit enzymes related to oxidative stress or inflammation, contributing to its observed biological effects. For instance, it could modulate the activity of enzymes involved in the inflammatory response, thus providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

- Antibacterial Testing : In vitro tests against various bacterial strains showed significant inhibition zones, indicating that this compound could serve as a foundation for new antibacterial drugs.

Synthesis and Production

The synthesis of this compound typically involves the reaction between 2,3-dimethoxybenzyl chloride and 1-methyl-1H-pyrazol-4-amine in the presence of a base like triethylamine and an organic solvent such as tetrahydrofuran (THF). The reaction conditions can be optimized for yield and purity using techniques such as column chromatography or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.